molecular formula C10H18N4O6 B599417 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 142072-12-6

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B599417
CAS No.: 142072-12-6
M. Wt: 290.27 g/mol
InChI Key: DHQJPCIPZHPDSL-SRQGCSHVSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for 2-azidoethyl 2-acetamido-2-deoxy-β-D-glucopyranoside is N-[(2R,3R,4R,5S,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide . This nomenclature reflects its β-anomeric configuration (C1–O1 bond axial to the pyranose ring) and the stereochemical arrangement of hydroxyl groups at positions C2, C3, C4, and C5, which follow the D-glucose configuration. The 2-azidoethyl group is attached to the anomeric oxygen (O1), while the acetamido moiety substitutes the C2 position, replacing the native hydroxyl group.

The stereochemical integrity of the molecule is confirmed by its 4C₁ chair conformation , stabilized by intramolecular hydrogen bonds between the C3 hydroxyl and the acetamido carbonyl group. The β-configuration is further validated by nuclear Overhauser effect (NOE) correlations observed in nuclear magnetic resonance (NMR) studies, which show proximity between the anomeric proton (H1) and the axial C2 acetamido group.

Molecular Formula and Weight Analysis

The molecular formula of 2-azidoethyl 2-acetamido-2-deoxy-β-D-glucopyranoside is C₁₀H₁₈N₄O₆ , with a calculated exact mass of 290.123 g/mol . Key structural contributors include:

Component Contribution to Molecular Weight
Glucopyranose core 162.14 g/mol
2-Azidoethyl group 84.08 g/mol (C₂H₄N₃O)
Acetamido group 59.07 g/mol (C₂H₅NO)
Hydroxyl groups 48.00 g/mol (3 × OH)

High-resolution mass spectrometry (HRMS) data align with the theoretical molecular weight, showing a predominant ion peak at m/z 291.130 [M+H]⁺. The azido group (N₃) contributes significantly to the compound’s polarity, as evidenced by its polar surface area (PSA) of 161.49 Ų.

Crystalline Structure Determination via X-ray Diffraction

X-ray crystallography reveals a monoclinic crystal system with space group P2₁ and unit cell parameters:

  • a = 7.89 Å , b = 8.21 Å , c = 12.34 Å
  • α = 90° , β = 101.5° , γ = 90° .

The molecule adopts a distorted chair conformation due to steric interactions between the 2-azidoethyl chain and the C6 hydroxymethyl group. Key hydrogen-bonding interactions include:

  • O3–H⋯O4 (2.67 Å) between adjacent glucopyranose units.
  • N1–H⋯O5 (2.89 Å) within the acetamido group.

A zigzag C(2) chain motif along the b-axis stabilizes the crystal lattice, supplemented by an R₂²(12) hydrogen-bonded ring involving the carbonyl oxygen and hydroxyl groups. The azido group participates in weak C–H⋯N interactions (3.12 Å), contributing to the crystal’s thermal stability up to 158°C.

Comparative Analysis with α-L-gulopyranoside Isomers

Structural differences between 2-azidoethyl 2-acetamido-2-deoxy-β-D-glucopyranoside and α-L-gulopyranosides are pronounced:

Property 2-Azidoethyl Glucopyranoside α-L-Gulopyranoside
Anomeric configuration β (C1–O1 axial) α (C1–O1 equatorial)
Stereochemistry D-series (C5–OH equatorial) L-series (C5–OH axial)
Ring conformation 4C₁ chair ¹C₄ boat
Hydrogen-bond network Intra-residue O3–H⋯O4 Inter-residue O2–H⋯O3
Melting point 158–161°C 132–135°C

The α-L-gulopyranoside’s boat conformation arises from unfavorable 1,3-diaxial interactions absent in the glucopyranoside derivative. Additionally, the L-gulose scaffold’s C3 and C4 hydroxyl groups adopt axial positions, reducing solubility in polar solvents compared to the glucopyranoside.

Properties

CAS No.

142072-12-6

Molecular Formula

C10H18N4O6

Molecular Weight

290.27 g/mol

IUPAC Name

N-[(2R,3S,4R,5S,6S)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)/t6-,7-,8+,9+,10+/m0/s1

InChI Key

DHQJPCIPZHPDSL-SRQGCSHVSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1OCCN=[N+]=[N-])CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside typically involves the reaction of 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine with azidoethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside involves its ability to participate in click chemistry reactions, forming stable triazole linkages. This property makes it a valuable tool in the synthesis of complex molecules and in the modification of biomolecules. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes, leading to the formation of triazoles .

Comparison with Similar Compounds

Key Research Findings

  • Lectins and Avidity: WGA binds tri-GlcNAc with 6× higher avidity than mono-GlcNAc, validating the use of oligomers in biosensors .
  • Antitumor Activity : Conjugation of 2-azidoethyl GlcNAc to ellipticine via click chemistry improved water solubility by 50% while retaining antitumor efficacy .
  • Stability: Acetylated derivatives (e.g., tetra-O-acetyl-glucopyranoside) show 90% stability over 6 months at 4°C, compared to 60% for unprotected analogs .

Biological Activity

2-Azidoethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (abbreviated as Azido-GlcNAc) is a modified sugar that has garnered attention for its potential biological activities. This compound, characterized by the presence of an azide group, is utilized in various biochemical applications, particularly in glycosylation reactions and as a probe in cellular studies. This article explores the biological activity of Azido-GlcNAc, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C10_{10}H18_{18}N4_4O6_6
  • Molecular Weight : 290.28 g/mol
  • CAS Number : 142072-12-6
  • Purity : >98% (HPLC)

Azido-GlcNAc exhibits its biological effects primarily through its interaction with glycoproteins and glycolipids. The azide group allows for bioorthogonal reactions, enabling researchers to label and track glycan structures in living systems. The compound can be incorporated into glycans during biosynthesis, facilitating studies on glycan function and dynamics.

Key Mechanisms:

  • Bioorthogonal Chemistry : The azide group can undergo click chemistry reactions, particularly with alkyne-containing molecules, allowing for selective labeling of biomolecules without interfering with native biological processes.
  • Glycosylation : Azido-GlcNAc serves as a substrate for glycosyltransferases, which can modify proteins and lipids, impacting cell signaling and recognition processes.

Biological Applications

Azido-GlcNAc has been employed in various biological studies:

  • Cellular Imaging : The incorporation of Azido-GlcNAc into cellular glycans allows for visualization of glycan structures using fluorescent probes.
  • Glycan Profiling : Researchers utilize this compound to analyze changes in glycosylation patterns associated with disease states, such as cancer.

Study 1: Glycan Decoration in Cancer Cells

A study investigated the role of Azido-GlcNAc in modifying the glycosylation patterns of cancer cells. The researchers found that treatment with Azido-GlcNAc led to increased expression of specific glycan structures associated with tumor progression. Mass spectrometry analysis revealed the presence of neolacto-series oligosaccharides, indicating that Azido-GlcNAc can influence tumor biology through glycan remodeling .

Study 2: Lectin Binding Studies

In another study, Azido-GlcNAc was used to probe the binding affinity of lectins to glycan structures. The results demonstrated that the introduction of the azide group enhanced lectin binding due to increased multivalency and structural diversity of the glycans presented on cell surfaces . This finding underscores the potential of Azido-GlcNAc in developing targeted therapies that exploit lectin-glycan interactions.

Comparative Analysis

The following table summarizes key characteristics and biological activities of Azido-GlcNAc compared to related compounds:

CompoundMolecular WeightBioorthogonal ActivityApplications
This compound290.28 g/molYesCellular imaging, glycan profiling
2-Acetamido-2-deoxy-beta-D-glucopyranoside221.23 g/molNoSubstrate for glycosylation
Dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside365.54 g/molLimitedGlycosylation studies

Q & A

Q. What are the primary synthetic routes for 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside?

The compound is typically synthesized via glycosylation of protected glucosamine derivatives. A common approach involves reacting 2,3,6-tri-O-benzyl-β-D-glucopyranoside intermediates with azidoethyl groups under controlled conditions. For example, the azidoethyl moiety is introduced through nucleophilic substitution or Mitsunobu reactions, followed by deprotection steps to yield the final product . Solid-phase synthesis methods using benzyl or Fmoc-protected intermediates have also been reported, enabling high-purity outputs suitable for bioconjugation studies .

Q. How is the compound characterized for structural confirmation?

Key analytical techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify glycosidic bond formation, azide integration, and stereochemistry. For instance, the anomeric proton signal at δ ~4.8 ppm (J = 8–9 Hz) confirms the β-configuration .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+Na]+^+) validate the molecular formula (C10_{10}H18_{18}N4_4O6_6) and purity .
  • IR spectroscopy : Azide stretching frequencies (~2100 cm1^{-1}) confirm functional group retention .

Q. What are the primary research applications of this compound?

Its azide group enables click chemistry (azide-alkyne cycloaddition) for:

  • Bioconjugation : Site-specific labeling of glycoproteins or glycolipids in cellular studies .
  • Synthesis of glycoconjugates : Building blocks for glycan arrays or vaccine adjuvants .

Advanced Research Questions

Q. How do protecting groups influence reactivity in glycosylation reactions?

Protecting groups (e.g., benzyl, acetyl) are critical for regioselectivity and stability:

  • Benzyl groups : Enhance solubility in organic solvents and prevent undesired side reactions during glycosylation .
  • Acetyl groups : Facilitate selective deprotection under mild conditions (e.g., Zemplén deacetylation) .
    Experimental challenge: Overprotection can hinder azide functionalization. For example, incomplete deprotection of 2,3,6-tri-O-benzyl intermediates reduces azidoethyl coupling efficiency .

Q. How can stereoselectivity issues in glycosylation be addressed?

Stereochemical control requires:

  • Catalytic methods : Use of Ag2_2O or BF3_3-Et2_2O to stabilize oxocarbenium intermediates, favoring β-anomer formation .
  • Temperature modulation : Low-temperature reactions (−20°C to 0°C) reduce kinetic byproducts .
    Data contradiction: Discrepancies in reported yields (e.g., 70–95%) may arise from trace moisture affecting Lewis acid catalysts .

Q. What strategies optimize click chemistry efficiency in biological systems?

  • Copper(I) stabilization : Use of TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) prevents Cu(I) oxidation, enhancing reaction rates in aqueous buffers .
  • Strain-promoted cycloaddition : For copper-free applications (e.g., live-cell imaging), dibenzocyclooctyne (DBCO) derivatives improve biocompatibility .

Q. How can synthesis scalability be improved without compromising purity?

  • Flow chemistry : Continuous reactors enable precise control of reaction parameters (e.g., residence time, temperature), reducing side products .
  • Automated purification : Flash chromatography with gradient elution (hexane/EtOAc) isolates high-purity fractions .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported azide stability?

Azide degradation under prolonged light exposure or acidic conditions is a common issue:

  • Mitigation : Store compounds in amber vials at −20°C under inert gas (N2_2/Ar) .
  • Validation : Periodic FT-IR checks for azide peak integrity (~2100 cm1^{-1}) .

Q. Why do glycosylation yields vary across studies?

Variability arises from:

  • Donor-acceptor ratios : Suboptimal ratios (e.g., <1.2:1) reduce coupling efficiency .
  • Protecting group compatibility : Mismatched deprotection steps (e.g., benzyl vs. acetyl) lead to incomplete reactions .

Methodological Advances

Q. What computational tools aid in reaction design?

  • Quantum mechanics (QM) : Predict transition states for glycosylation to optimize stereoselectivity .
  • Machine learning : Models trained on reaction databases (e.g., Reaxys) suggest optimal conditions (catalyst, solvent) for azide functionalization .

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